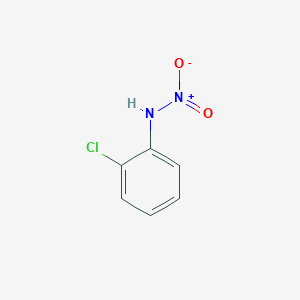
2-Chloro-nitro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-nitro-aniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a chlorine atom and another by a nitro group. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-nitro-aniline can be synthesized through several methods. One common method involves the nitration of 2-chloroaniline using a mixture of nitric acid and sulfuric acid. Another method involves the chlorination of 2-nitroaniline using acetyl chloride .
Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 2-chloroaniline. This process involves the careful control of temperature and reaction conditions to ensure high yield and purity. The reaction typically takes place in a nitration reactor, followed by purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-nitro-aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are often used in substitution reactions.
Major Products:
Reduction: The major product is 2-chloro-1,4-phenylenediamine.
Substitution: Depending on the nucleophile used, various substituted anilines can be formed.
Scientific Research Applications
2-Chloro-nitro-aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceuticals, including anti-infective agents.
Industry: It is used in the manufacture of corrosion inhibitors and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-nitro-aniline involves its interaction with various molecular targets. For instance, in biological systems, it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
- 4-Chloro-2-nitroaniline
- 2-Nitroaniline
- 4-Nitroaniline
Comparison: 2-Chloro-nitro-aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to 2-nitroaniline. Additionally, the presence of the chlorine atom enhances its utility in the synthesis of more complex molecules .
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
N-(2-chlorophenyl)nitramide |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-1-2-4-6(5)8-9(10)11/h1-4,8H |
InChI Key |
DEMFFWAHNABLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















